Cas no 36841-47-1 ((2-p-Tolyl-oxazol-4-yl)-methanol)

(2-p-Tolyl-oxazol-4-yl)-methanol is a heterocyclic compound featuring a hydroxymethyl functional group attached to a 2-p-tolyl-substituted oxazole core. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the oxazole ring offers stability and potential for further functionalization, while the hydroxymethyl group enhances reactivity for derivatization or conjugation. Its well-defined molecular framework makes it valuable for constructing complex molecules, including bioactive compounds. The compound is typically characterized by high purity and consistent performance in coupling reactions, making it suitable for precision-oriented synthesis. Proper handling under standard laboratory conditions is recommended due to its reactive hydroxyl moiety.
(2-p-Tolyl-oxazol-4-yl)-methanol structure
36841-47-1 structure
Product Name:(2-p-Tolyl-oxazol-4-yl)-methanol
CAS No:36841-47-1
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD06738544
CID:296495
PubChem ID:15555157
Update Time:2025-05-24

(2-p-Tolyl-oxazol-4-yl)-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolemethanol,2-(4-methylphenyl)-
    • (2-p-Tolyl-oxazol-4-yl)-methanol
    • (2-P-TOLYL-OXAZOL-4-YL)METHANOL,
    • [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol
    • (2-(p-Tolyl)oxazol-4-yl)methanol
    • 2-p-Tolyl-4-hydroxymethyloxazol
    • 36841-47-1
    • CS-0340747
    • FT-0695381
    • Methyl (3,4-dichlorophenyl)carbamodithioate
    • SCHEMBL15762228
    • MFCD06738544
    • AB27350
    • AKOS009590761
    • 2-(4-Methylphenyl)-4-oxazolemethanol
    • DB-069450
    • [2-(p-tolyl)oxazol-4-yl]methanol
    • MDL: MFCD06738544
    • Inchi: 1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3
    • InChI Key: HVGPWZHABSIURE-UHFFFAOYSA-N
    • SMILES: O1C=C(CO)N=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.26000
  • LogP: 2.14230

(2-p-Tolyl-oxazol-4-yl)-methanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2-p-Tolyl-oxazol-4-yl)-methanol Pricemore >>

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(2-p-Tolyl-oxazol-4-yl)-methanol Suppliers

Amadis Chemical Company Limited
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(CAS:36841-47-1)(2-p-Tolyl-oxazol-4-yl)-methanol
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:42
Price ($):495.0
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Additional information on (2-p-Tolyl-oxazol-4-yl)-methanol

Introduction to (2-p-Tolyl-oxazol-4-yl)-methanol (CAS No. 36841-47-1)

Compound (2-p-Tolyl-oxazol-4-yl)-methanol, identified by its CAS number 36841-47-1, is a significant molecule in the realm of chemical and pharmaceutical research. This compound, featuring a p-tolyl substituent attached to an oxazol ring system, has garnered attention due to its versatile structural properties and potential applications in various scientific domains.

The structural framework of (2-p-Tolyl-oxazol-4-yl)-methanol consists of a methanol moiety linked to an oxazole ring, which is further substituted with a para-tolyl group. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable candidate for further investigation in medicinal chemistry and materials science.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their inherent biological activity. The oxazole ring, in particular, is known for its presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The introduction of a p-tolyl group into this system can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

One of the most intriguing aspects of (2-p-Tolyl-oxazol-4-yl)-methanol is its potential as a building block for more complex pharmacophores. Researchers have been exploring its utility in designing novel drug candidates that target various diseases. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain types of cancer cells by inhibiting key enzymatic pathways involved in cell proliferation and survival.

The methanol moiety in (2-p-Tolyl-oxazol-4-yl)-methanol also plays a crucial role in determining its solubility and reactivity. This feature makes it an attractive candidate for further functionalization, allowing chemists to tailor its properties for specific applications. For example, modifications at the methanol group can enhance its binding affinity to biological targets or improve its pharmacokinetic profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (2-p-Tolyl-oxazol-4-yl)-methanol with greater accuracy. Molecular modeling studies suggest that this compound may interact with proteins involved in neurotransmitter signaling, potentially making it a viable candidate for treating neurological disorders. These findings highlight the importance of interdisciplinary approaches in drug discovery and development.

The synthesis of (2-p-Tolyl-oxazol-4-yl)-methanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

In addition to its pharmaceutical applications, (2-p-Tolyl-oxazol-4-yl)-methanol has shown potential in materials science. Its unique structural features make it a suitable candidate for developing new materials with enhanced electronic properties. For instance, researchers have explored its use in creating organic semiconductors that could be used in flexible electronics and solar cells.

The oxazole ring system is known for its stability and versatility, making it an ideal component for designing molecules with long-lasting biological activity. The presence of the p-tolyl group further enhances this stability while allowing for fine-tuning of electronic properties through substituent effects.

As our understanding of molecular interactions continues to evolve, compounds like (2-p-Tolyl-oxazol-4-yl)-methanol will play an increasingly important role in drug discovery and material science. Their unique structural features and potential applications make them invaluable tools for researchers seeking to develop innovative solutions to complex scientific challenges.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new ways to utilize its properties. By leveraging cutting-edge technologies and interdisciplinary collaboration, scientists can harness the full potential of (2-p-Tolyl-oxazol-4-yl)-methanol and its derivatives to advance human health and technological innovation.

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Amadis Chemical Company Limited
(CAS:36841-47-1)(2-p-Tolyl-oxazol-4-yl)-methanol
A874268
Purity:99%
Quantity:1g
Price ($):495.0
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